11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 11-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-14(17)15-7-11-5-3-4-6-13(11)12(8-15)9-16-10-15/h3-6,12,16H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTMTUZKJYUVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(CNC1)C3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Silyl Ketene Acetals and Pyridinium Salts
- Starting materials : 1,1-bis(trimethylsilyloxy)ketene acetals and pyridinium salts.
- Reaction conditions : Typically performed in dichloromethane at low temperatures (e.g., -78 °C to room temperature).
- Catalysts and reagents : Methyl chloroformate or similar electrophiles to facilitate cyclocondensation.
- Outcome : Formation of open-chain intermediates that can be cyclized further into bicyclic or tricyclic azabicyclic lactones or esters.
| Step | Reagents/Conditions | Product Type | Yield (%) |
|---|---|---|---|
| i | 1,1-bis(trimethylsilyloxy)ketene acetal + pyridinium salt + ClCO2Me | Open-chain condensation product | ~70 |
| ii | mCPBA oxidation or I2-mediated cyclization | Hydroxylactone or iodolactone | 75-90 |
This two-step process allows the controlled formation of the azatricyclic core with high regio- and stereoselectivity.
Palladium(0)-Catalyzed Allylation and Subsequent Oxidation
- Starting materials : Silyl ketene acetals and allyl acetates.
- Catalyst : Pd(PPh₃)₄ (0.02 equiv.).
- Solvent and temperature : THF, reflux conditions.
- Post-reaction modification : Treatment with hydrogen peroxide in the presence of methyltrioxorhenium (MTO) to form hydroxymethyl-γ-lactones.
This method generates γ-lactones that can be further elaborated into the tricyclic azabicyclic ester framework.
| Step | Reagents/Conditions | Product Type | Yield (%) |
|---|---|---|---|
| i | Pd-catalyzed allylation in THF, reflux | α,β-unsaturated acid | 65 |
| ii | H₂O₂ + MTO, 72 h | Hydroxymethyl-γ-lactone | - |
This approach is valuable for constructing key lactone intermediates en route to the target compound.
Cyclization with Isoquinolinium and Quinoline Salts
- Reagents : 1,1-bis(trimethylsilyloxy)ketene acetals with isoquinolinium or quinolinium salts.
- Electrophile : Methyl chloroformate to promote condensation.
- Cyclization : Iodine-mediated oxidative cyclization yields bicyclic azabicyclic ketones or lactones.
| Reaction Example | Starting Materials | Product Type | Yield (%) |
|---|---|---|---|
| Isoquinolinium | Ketene acetal + isoquinoline + ClCO₂Me | 7,8-Benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-one | 65-70 |
| Quinoline | Ketene acetal + quinoline + ClCO₂Me | Regioisomeric bicyclic condensation products | 38-60 |
These methods enable regioselective access to azabicyclic frameworks structurally related to the target compound.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Product Type | Yield Range (%) | Notes |
|---|---|---|---|---|
| Pd(0)-Catalyzed Allylation | 1,1-bis(trimethylsilyloxy)ketene acetal, allyl acetate, Pd(PPh₃)₄, THF reflux | α,β-unsaturated acids and γ-lactones | 65 | Followed by oxidation with H₂O₂ + MTO |
| Cyclocondensation with Pyridinium Salts | Ketene acetal, pyridinium salt, methyl chloroformate, CH₂Cl₂, -78 to 20 °C | Open-chain then bicyclic hydroxylactones or iodolactones | 70-90 | Two-step: condensation then oxidation |
| Cyclization with Isoquinolinium/Quinoline Salts | Ketene acetal, isoquinoline/quinoline, methyl chloroformate, iodine oxidation | Azabicyclic ketones/lactones | 38-70 | Regioselective formation of bicyclic products |
Research Findings and Analytical Data
- The use of 1,1-bis(trimethylsilyloxy)ketene acetals is critical for achieving high yields and regioselectivity in these cyclizations.
- Palladium-catalyzed allylation provides a robust route to α,β-unsaturated acids that can be converted into lactones, precursors to the target ester.
- Oxidative cyclization with iodine or mCPBA is effective for ring closure, forming the azabicyclic core.
- The reactions proceed under mild conditions, typically in dichloromethane or THF, with temperatures ranging from -78 °C to reflux.
- High-resolution NMR, IR, and mass spectrometry confirm the structures of intermediates and final products.
- X-ray crystallography data (when available) validate the stereochemistry of the bicyclic frameworks formed.
Chemical Reactions Analysis
Types of Reactions
11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the tricyclic structure or the ester group, leading to a range of products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Tricyclic Systems
Compound A : (2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl ester-(2S,18S,19S,20bR)-13-ethenyl-8-ethyl-2a,18,19,20b-tetrahydro-20b-(methoxycarbonyl)-9,14,18,24-tetramethyl-4H-12,15-imino-3,5-metheno-7,10:20,17-dinitrilo-1,2-dioxeto-[3',4':3,4]-cyclo-pent[1,2b]aza-cyclo-nonadecine-19-propanoic acid
- Key Differences :
Compound B : 9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]-tetradecen-4(8)-one-6(IIo)
- Key Differences: Tetracyclic system with sulfur atoms (dithia) and a ketone group. Enhanced hydrogen-bonding capacity due to phenolic hydroxyl and methoxy groups. Lower molecular weight (~300–350 g/mol) but distinct electronic properties due to sulfur inclusion .
Functional Group Analogues
Compound C : Acridine-9-carboxylic acid (CAS 5336-90-3)
- Key Differences: Planar acridine ring system (three fused benzene rings) with a carboxylic acid group. Molecular weight: 223.23 g/mol (smaller than the target compound). Lacks the ester moiety, altering solubility and reactivity .
Compound D : 11-Azido-3,6,9-trioxaundecan-1-amine
Data Table: Structural and Functional Comparison
| Parameter | Target Compound | Compound B | Compound C |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₉NO₂ | C₁₈H₁₈N₂O₃S₂ | C₁₄H₉NO₂ |
| Molecular Weight | 245.32 g/mol | ~350 g/mol | 223.23 g/mol |
| Key Functional Groups | Ethyl ester, conjugated triene | Dithia, ketone, phenolic hydroxyl | Carboxylic acid, acridine ring |
| Heteroatoms | 1 N, 2 O | 2 S, 2 N, 3 O | 1 N, 2 O |
| Ring System | Tricyclic | Tetracyclic | Tricyclic (acridine) |
| Potential Applications | Organic synthesis, intermediates | Bioactive molecules | Fluorescent probes, dyes |
Research Findings and Implications
- Synthetic Challenges : The tricyclic framework of the target compound requires precise stereochemical control, often achieved via cycloaddition or ring-closing metathesis. In contrast, Compound B’s synthesis involves sulfur incorporation via thiol-ene reactions .
- Crystallographic Analysis : SHELX software (e.g., SHELXL) is widely used for refining such complex structures, leveraging high-resolution data to resolve conformational ambiguities .
- Reactivity Trends : The ethyl ester in the target compound is more hydrolytically stable than the carboxylic acid in Compound C but less reactive toward nucleophiles compared to azides in Compound D .
Biological Activity
11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester (CAS No: 1250997-42-2) is a complex organic compound characterized by its unique tricyclic structure. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 245.32 g/mol. The compound features an ethyl ester group attached to a tricyclic core, which influences its reactivity and biological properties.
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 11-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylate |
| CAS Number | 1250997-42-2 |
| Molecular Formula | C15H19NO2 |
| Molecular Weight | 245.32 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The tricyclic structure allows it to fit into specific binding sites on enzymes and receptors, thereby modulating their activity and influencing cellular pathways.
Potential Targets
- Enzymes : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptors : It may bind to receptors that mediate physiological responses, potentially impacting neurotransmission or hormonal signaling.
Biological Activity
Research indicates that this compound possesses significant biological activities that could be harnessed for therapeutic purposes.
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of related compounds within the same structural family. For instance:
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of structurally similar compounds indicate potential effectiveness against various bacterial strains; however, specific data on this compound remains scarce.
Q & A
Q. How can the crystal structure of 11-azatricyclo[...] ethyl ester be determined using X-ray crystallography?
Methodological Answer: To determine the crystal structure:
- Single-crystal preparation : Grow high-quality crystals via vapor diffusion or slow evaporation in solvents like ethyl acetate/hexane mixtures.
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Collect data up to 0.8 Å resolution.
- Structure solution : Employ direct methods (e.g., SHELXT) for phase estimation .
- Refinement : Refine the model using SHELXL with full-matrix least-squares methods. Apply restraints for disordered regions (e.g., ester groups) and validate with R-factor convergence (<5%) .
- Validation : Check geometric parameters (bond lengths ±0.02 Å, angles ±2°) and ensure ADPs (anisotropic displacement parameters) are physically reasonable.
Q. What synthetic strategies are applicable for synthesizing this azatricyclic ester?
Methodological Answer: Key steps include:
- Cyclization : Utilize Diels-Alder or photochemical [2+2] cycloaddition to form the tricyclic core. For example, irradiate a diene-dienophile system (e.g., acrylate derivatives) at 254 nm .
- Esterification : React the carboxylic acid intermediate (e.g., 9-carboxylic acid derivative) with ethanol under acid catalysis (H₂SO₄, reflux, 12 h). Monitor via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
- Purification : Use column chromatography (SiO₂, gradient elution) and confirm purity via HPLC (≥95% area).
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Expect signals for the ethyl ester (δ 4.1–4.3 ppm, q; δ 1.2–1.4 ppm, t) and aromatic protons (δ 6.5–7.5 ppm, m).
- ¹³C NMR : Carboxylic ester carbonyl at δ 165–170 ppm; aromatic carbons at δ 120–140 ppm .
- MS : Use ESI-MS to observe [M+H]⁺ with exact mass (e.g., m/z 314.2 for C₁₇H₁₉NO₂).
- IR : Confirm ester C=O stretch at ~1720 cm⁻¹ and NH (if present) at ~3300 cm⁻¹.
Advanced Research Questions
Q. How can data discrepancies in crystallographic refinement of this compound be resolved?
Methodological Answer: Common issues and solutions:
- Disorder : Apply PART instructions in SHELXL to model split positions (e.g., ethyl group rotamers) with occupancy refinement .
- Thermal motion : Use ISOR restraints for overly anisotropic atoms (e.g., solvent molecules).
- Twinned data : Test for twinning via PLATON’s ROTAX tool. If detected, refine with TWIN/BASF commands in SHELXL .
- Validation metrics : Cross-check with CCDC databases for bond/angle outliers and use Hirshfeld surface analysis to validate intermolecular interactions.
Q. How to analyze stereochemical outcomes in the synthesis of this tricyclic system?
Methodological Answer:
- Chiral chromatography : Separate enantiomers using a Chiralpak IA column (hexane:IPA = 90:10, 1 mL/min). Compare retention times with standards.
- X-ray anomalous dispersion : Assign absolute configuration via Flack/Bijvoet parameters if heavy atoms (e.g., S, Cl) are present .
- Circular dichroism (CD) : Correlate Cotton effects (e.g., positive band at 250 nm) with predicted electronic transitions (TD-DFT calculations).
Q. What computational methods predict the reactivity of the azatricyclic core in further functionalization?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C9 for ester hydrolysis).
- Molecular docking : Simulate binding to biological targets (e.g., enzyme active sites) using AutoDock Vina. Prioritize substituents with ΔG < -7 kcal/mol .
- Reaction pathway modeling : Use Gaussian’s IRC (intrinsic reaction coordinate) to map transition states for cycloaddition or ring-opening reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
